molecular formula C18H20N4O2S B12058455 5-(2-furyl)-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol CAS No. 478253-77-9

5-(2-furyl)-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12058455
CAS No.: 478253-77-9
M. Wt: 356.4 g/mol
InChI Key: UGVKLIWWPNMURO-CPNJWEJPSA-N
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Description

The compound 5-(2-furyl)-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol features a 1,2,4-triazole core substituted at position 3 with a thiol (-SH) group, at position 5 with a 2-furyl moiety, and at position 4 with a Schiff base derived from 4-pentyloxybenzaldehyde. The Schiff base (imine) linkage introduces conformational rigidity and metal-chelating capabilities, common in bioactive triazole derivatives .

Synthesis likely follows a two-step protocol:

Formation of the 4-amino-triazole-thiol precursor: Condensation of furan-2-carbohydrazide with carbon disulfide and hydrazine, followed by cyclization .

Schiff base formation: Reaction of the amino group with 4-pentyloxybenzaldehyde in ethanol under acidic catalysis (e.g., glacial acetic acid), as seen in analogous syntheses .

Properties

CAS No.

478253-77-9

Molecular Formula

C18H20N4O2S

Molecular Weight

356.4 g/mol

IUPAC Name

3-(furan-2-yl)-4-[(E)-(4-pentoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H20N4O2S/c1-2-3-4-11-23-15-9-7-14(8-10-15)13-19-22-17(20-21-18(22)25)16-6-5-12-24-16/h5-10,12-13H,2-4,11H2,1H3,(H,21,25)/b19-13+

InChI Key

UGVKLIWWPNMURO-CPNJWEJPSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CO3

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CO3

Origin of Product

United States

Biological Activity

5-(2-furyl)-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis and Structural Characteristics

The compound belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities. The synthesis typically involves the condensation of 2-furyl and pentyloxy-substituted phenyl moieties with a triazole core. The presence of the thiol group enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazole derivatives. For instance, compounds similar to 5-(2-furyl)-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol were tested against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).

Table 1 summarizes the anticancer activity of related triazole derivatives:

CompoundCell LineIC50 (µg/mL)Activity Level
Compound AHepG213.004High
Compound BMCF-720.500Moderate
Compound CHepG228.399Low

The structure-activity relationship (SAR) indicates that electron-donating groups enhance anticancer activity, while electron-withdrawing groups reduce potency .

Enzyme Inhibition

Triazole derivatives exhibit inhibitory effects on various enzymes, which contributes to their pharmacological profiles. Enzymes such as aromatase and carbonic anhydrase are common targets. The thiol group in the structure is believed to facilitate binding through the formation of hydrogen bonds with enzyme active sites .

The mechanisms by which 5-(2-furyl)-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol exerts its biological effects include:

  • Cytotoxicity : Induces apoptosis in cancer cells through mitochondrial pathways.
  • Enzyme Interaction : Inhibits key metabolic enzymes involved in cancer progression.
  • Reactive Oxygen Species (ROS) Generation : Promotes oxidative stress leading to cell death in tumor cells.

Case Studies

A notable study evaluated the effects of this compound on HepG2 cells using an MTT assay. Results indicated a dose-dependent decrease in cell viability with significant cytotoxicity observed at lower concentrations. The study concluded that modifications in the aryl substituents significantly affected the compound's efficacy against liver cancer cells .

Scientific Research Applications

Structural Overview

The compound has the following chemical formula: C18H20N4O2S\text{C}_{18}\text{H}_{20}\text{N}_{4}\text{O}_{2}\text{S} with a molecular weight of approximately 358.45 g/mol. Its structure features a triazole ring, which is known for its biological activity, and a furan moiety that contributes to its chemical reactivity.

Physical Properties

  • Melting Point : Data on melting point is limited but is crucial for understanding thermal stability.
  • Solubility : The solubility profile in various solvents can influence its application in different fields.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar triazole derivatives can inhibit the growth of various bacterial strains, suggesting potential use as antimicrobial agents .

Anticancer Properties

Triazole compounds have been explored for their anticancer activities. A study demonstrated that certain triazole derivatives could induce apoptosis in cancer cells through the modulation of specific signaling pathways. This suggests that 5-(2-furyl)-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol may also possess similar properties worth investigating further .

Case Study: Anticancer Activity

In a recent study, a related compound was tested against various cancer cell lines. The results indicated a dose-dependent response in cell viability, with IC50 values suggesting effective inhibition at micromolar concentrations.

CompoundCell LineIC50 (µM)
Compound AMCF-75.0
Compound BHeLa8.3
5-(2-furyl)-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiolA549TBD

Conductive Polymers

The incorporation of triazole compounds into polymer matrices can enhance electrical conductivity. Research has shown that adding such compounds can create conductive pathways within polymers, making them suitable for applications in flexible electronics and sensors.

Case Study: Polymer Blends

A study investigated the effect of incorporating triazole-based compounds into polyvinyl chloride (PVC). The results indicated an increase in conductivity by several orders of magnitude compared to pure PVC.

Polymer BlendConductivity (S/m)
Pure PVC0.01
PVC + Triazole Compound0.1

Pesticidal Activity

Triazole derivatives have been noted for their fungicidal properties. The compound may serve as a lead structure for developing new fungicides aimed at combating plant pathogens.

Case Study: Fungicidal Efficacy

In field trials, a related triazole compound was tested against common fungal pathogens affecting crops. The results showed significant reductions in disease incidence compared to untreated controls.

TreatmentDisease Incidence (%)
Control75
Triazole Treatment30

Chemical Reactions Analysis

Key Spectroscopic Data:

FeatureIR (cm⁻¹)¹H-NMR (δ, ppm)¹³C-NMR (δ, ppm)
Thiol (-SH)~2575 (weak)13.04–14.00 (s, 1H)
Furan ring1241 (C-O-C)5.95–7.91 (m, 3H)111.89–156.54
Imine (C=N)~1618142.83–156.54
Aromatic protons6.77–7.78 (m, Ar-H)111.89–145.20

Source : Adapted from spectral data of analogous triazole-thiols .

a) Thiol (-SH) Group:

  • Oxidation : Forms disulfide bonds under oxidative conditions (e.g., with H₂O₂ or I₂) .

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) to yield S-alkyl derivatives, confirmed by loss of the SH peak in IR and downfield shifts in ¹H-NMR .

b) Imine (C=N) Group:

  • Hydrolysis : Cleaved under acidic conditions (e.g., HCl/EtOH) to regenerate the amine and aldehyde .

  • Tautomerism : Exists in thione-thiol tautomeric equilibrium, evidenced by dual IR bands for SH and C=S .

c) Furan Ring:

  • Electrophilic substitution : Reacts with bromine or nitric acid at the α-position, though steric hindrance from the triazole-thiol moiety may reduce reactivity .

Stability and Degradation

  • Thermal stability : Decomposes above 200°C (based on analogous compounds like 8a-e ) .

  • Photodegradation : Susceptible to UV-induced cleavage of the imine bond, forming nitroso intermediates .

Comparative Analysis with Analogues

PropertyThis Compound5-Furan-2-yl-4-phenyl Analog (8a ) 5-Benzyl-4-(4-Cl-phenyl) Analog (9c )
Melting Point~245–250°C (predicted)210–212°C264–265°C
SolubilityInsoluble in H₂OInsoluble in H₂OInsoluble in H₂O
IR C=S Stretch1250–1290 cm⁻¹1269 cm⁻¹1250 cm⁻¹

Mechanistic Insights

  • Cyclization mechanism : Base-mediated intramolecular nucleophilic attack of the thiolate on the carbonyl carbon forms the triazole ring .

  • Schiff base formation : Acid-catalyzed condensation follows a nucleophilic addition-elimination pathway .

Comparison with Similar Compounds

Substituent Impact Analysis :

  • Electron-withdrawing groups (e.g., NO2, CF3): Enhance electrophilicity, affecting reactivity in metal coordination or biological target interactions .
  • Heteroaromatic R5 groups (e.g., pyridinyl, thienyl) : Modify π-π stacking and hydrogen-bonding capabilities, influencing antimicrobial or anticancer activity .

Key Observations :

  • Longer alkoxy chains (e.g., pentyloxy) may reduce melting points compared to nitro or CF3-substituted analogs due to decreased crystallinity .
  • Yields for Schiff base formation typically range from 70–85%, dependent on aldehyde reactivity and reaction conditions .

Activity Trends :

  • Antimicrobial efficacy : Nitro-substituted triazoles show superior activity against Gram-positive bacteria, likely due to enhanced membrane disruption .
  • Corrosion inhibition : Thiol and triazole moieties contribute to adsorption on metal surfaces, with alkoxy chains modulating protective film stability .

Q & A

Basic Synthesis

Q: What is the standard protocol for synthesizing Schiff base derivatives of 1,2,4-triazole-3-thiols? A: A common method involves refluxing 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol with an aromatic aldehyde in ethanol under basic conditions (e.g., aqueous KOH). The reaction mixture is heated for 1–5 hours, followed by precipitation in water, filtration, and recrystallization from ethanol to isolate the product. This approach ensures efficient imine bond formation .

Advanced Synthesis

Q: How can reaction conditions be optimized to improve yields of triazole-thiol derivatives with bulky substituents? A: Optimize solvent polarity (e.g., using methanol or DMF for solubility), adjust stoichiometry of alkyl halides or aldehydes (1.05–1.2 equivalents), and extend reaction times (up to 5 hours). Monitoring via TLC and employing flash chromatography (e.g., hexane:ethyl acetate gradients) enhances purity. Yields >80% are achievable with these adjustments .

Basic Characterization

Q: Which spectroscopic techniques are essential for confirming the structure of 1,2,4-triazole-3-thiol derivatives? A: Use a combination of:

  • ¹H/¹³C-NMR to verify substituent integration and chemical shifts (e.g., thiol protons at δ 10.04 ppm, aromatic protons at δ 7.2–8.1 ppm).
  • IR to confirm C=N (1600–1650 cm⁻¹) and S-H (2500–2600 cm⁻¹) stretches.
  • LC-MS for molecular ion validation .

Advanced Characterization

Q: How can crystallographic data resolve ambiguities in molecular geometry for triazole-thiol derivatives? A: Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles. For example, triclinic systems (space group P1) with unit cell parameters a = 13.18 Å, b = 23.77 Å, and c = 30.86 Å confirm non-planar geometries. Refinement with R < 0.05 ensures accuracy .

Basic Biological Evaluation

Q: What in vitro assays are suitable for preliminary cytotoxicity screening of triazole-thiol derivatives? A: Use the MTT assay on cancer cell lines (e.g., MCF-7, Hep-G2) at concentrations of 10–100 μM. Incubate for 48–72 hours and measure viability via absorbance at 570 nm. Include positive controls (e.g., doxorubicin) for validation .

Advanced Biological Evaluation

Q: How can molecular docking predict the mechanism of metallo-β-lactamase inhibition by triazole-thiol derivatives? A: Dock ligands into the active site of NDM-1/VIM-2 enzymes (PDB: 4EY2/3VC8) using AutoDock Vina. Prioritize binding poses with H-bonds to Zn²⁺ ions and hydrophobic interactions with residues like Lys224 or His116. Validate with MD simulations and IC₅₀ measurements .

Basic Analytical Challenges

Q: How to address low solubility of triazole-thiol derivatives in aqueous assays? A: Prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS or culture media. Sonication (15–30 minutes) and warming (37°C) enhance dispersion without degrading the compound .

Advanced Analytical Challenges

Q: How to resolve overlapping NMR signals in crowded aromatic regions of triazole-thiol derivatives? A: Use 2D NMR (COSY, HSQC) to assign coupled protons and carbons. For example, HSQC correlates δ 7.8–8.1 ppm (¹H) with δ 120–130 ppm (¹³C) for furyl or phenyl groups. Deuterated DMSO or CDCl₃ improves resolution .

Structure-Activity Relationship (SAR)

Q: How do electron-withdrawing substituents on the arylidene moiety influence bioactivity? A: Substituents like -NO₂ or -CF₃ enhance electron deficiency, increasing interactions with enzyme active sites. For example, 4-nitrobenzylidene derivatives show 2–3× higher % inhibition of Hep-G2 cells compared to methoxy analogs .

Data Contradiction Analysis

Q: How to reconcile discrepancies in reported IC₅₀ values for similar triazole-thiol derivatives? A: Evaluate assay conditions:

  • Cell line variability : MCF-7 vs. HeLa cells may differ in uptake mechanisms.
  • Purity : Confirm via HPLC (>95% purity; C18 column, acetonitrile:water gradient).
  • Solvent effects : DMSO concentration impacts membrane permeability. Standardize protocols for cross-study comparisons .

Safety and Handling

Q: What precautions are critical when handling triazole-thiol derivatives in the lab? A: Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store at 2–8°C under nitrogen to prevent oxidation. Dispose via hazardous waste protocols (e.g., incineration) .

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